6-(Methylsulfonyl)-4-quinolinol
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Overview
Description
6-(Methylsulfonyl)quinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position and the hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylquinolin-4-ol with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like pyridine. The reaction typically occurs under mild conditions, with the sulfonylation taking place at the 6-position of the quinoline ring.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, 6-methylquinolin-4-ol is reacted with methylsulfonyl chloride under microwave irradiation, resulting in the formation of 6-(Methylsulfonyl)quinolin-4-ol in a shorter time compared to conventional heating methods .
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)quinolin-4-ol may involve large-scale sulfonylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylsulfonyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that quinoline derivatives, including 6-(Methylsulfonyl)quinolin-4-ol, exhibit anticancer, anti-inflammatory, and antimalarial activities.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)quinolin-4-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antiviral Activity: It disrupts viral replication by inhibiting viral enzymes and proteins essential for the virus life cycle.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, while also inhibiting cell proliferation pathways.
Comparison with Similar Compounds
6-(Methylsulfonyl)quinolin-4-ol can be compared with other quinoline derivatives such as:
6-Methylquinolin-4-ol: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
6-Chloroquinolin-4-ol: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its antimicrobial and anticancer properties.
6-Aminoquinolin-4-ol: The presence of an amino group imparts different pharmacological activities compared to the methylsulfonyl derivative.
The uniqueness of 6-(Methylsulfonyl)quinolin-4-ol lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to other quinoline derivatives.
Biological Activity
6-(Methylsulfonyl)-4-quinolinol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound, as a member of the quinoline family, features a methylsulfonyl group at the 6-position and a hydroxyl group at the 4-position. This structural configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including gastric and breast cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study focused on the cytotoxic effects of this compound against human gastric carcinoma cell lines. The compound exhibited an IC50 value of approximately 20 µM, indicating potent antiproliferative activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
EPG85-257RDB (P-gp+) | 20 |
EPG85-257P (P-gp-) | 25 |
MCF-7 (Breast Cancer) | 30 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- P-glycoprotein Inhibition : It has been suggested that this compound can inhibit P-glycoprotein, enhancing the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at different positions on the quinoline ring can significantly alter their potency and selectivity against various targets.
Key Findings:
- Substituents at Position 6 : The presence of a methylsulfonyl group enhances antimicrobial activity but may reduce anticancer potency compared to other substituents.
- Hydroxyl Group at Position 4 : Essential for maintaining solubility and bioactivity.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-methylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
InChI Key |
JSPOBZWJRUHRND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |
Origin of Product |
United States |
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